molecular formula C14H23NO B13735310 Phenethylamine, beta-ethoxy-N,N-diethyl- CAS No. 4152-26-5

Phenethylamine, beta-ethoxy-N,N-diethyl-

Cat. No.: B13735310
CAS No.: 4152-26-5
M. Wt: 221.34 g/mol
InChI Key: NOGFDYMKSGPOPK-UHFFFAOYSA-N
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Description

Phenethylamine, beta-ethoxy-N,N-diethyl- is a substituted phenethylamine, a class of compounds known for their psychoactive and stimulant effects. This compound is structurally related to phenethylamine, a natural monoamine alkaloid that functions as a neuromodulator or neurotransmitter in the mammalian central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenethylamine, beta-ethoxy-N,N-diethyl- typically involves the alkylation of phenethylamine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of phenethylamine, beta-ethoxy-N,N-diethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Phenethylamine, beta-ethoxy-N,N-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Phenethylamine, beta-ethoxy-N,N-diethyl- is structurally similar to other substituted phenethylamines, such as:

Properties

CAS No.

4152-26-5

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

2-ethoxy-N,N-diethyl-2-phenylethanamine

InChI

InChI=1S/C14H23NO/c1-4-15(5-2)12-14(16-6-3)13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3

InChI Key

NOGFDYMKSGPOPK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C1=CC=CC=C1)OCC

Origin of Product

United States

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